molecular formula C12H20BrNOSi B6614787 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine CAS No. 1307231-10-2

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Cat. No.: B6614787
CAS No.: 1307231-10-2
M. Wt: 302.28 g/mol
InChI Key: AGAZAXKMRBMPGQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound with the molecular formula C11H18BrNOSi. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 4-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group at the 2-position. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the protection of a hydroxymethyl group with a TBDMS group followed by bromination. One common method involves the reaction of 2-hydroxymethylpyridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the TBDMS-protected intermediate. This intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while deprotection would yield 4-bromo-2-hydroxymethylpyridine .

Scientific Research Applications

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is primarily related to its reactivity in chemical transformations. The bromine atom and the TBDMS-protected hydroxymethyl group provide sites for various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to the combination of the bromine atom and the TBDMS-protected hydroxymethyl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-8-10(13)6-7-14-11/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAZAXKMRBMPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of (4-bromopyridin-2-yl)methanol (1.50 g, 8.0 mmol) in DCM (4 mL) was added tert-butylchlorodimethylsilane (1.20 g, 8.0 mmol) following by TEA (1.60 g, 12.0 mmol). The reaction mixture was stirred at room temperature for 12 h then washed with brine and EA. The combined organic layers were dried over MgSO4, filtered, and concentrated to yield an amber liquid. The crude product was purified by chromatography (EA/Hexanes) to produce 1.67 g (70%) of 4-bromo-2-((tert-butyldimethylsilyloxy)methyl)pyridine INT-70 as a light yellow liquid. LCMS-ESI (m/z) calculated for C12H20BrNOSi: 302.3; found 303.0 [M+H]+, tR=4.87 min (Method 1). 1H NMR (400 MHz, CDCl3) δ 8.30 (d, J=5.3, 1H), 7.68 (dd, J=1.9, 0.7, 1H), 7.35-7.24 (m, 1H), 4.80 (s, 2H), 0.99-0.86 (m, 9H), 0.16-0.06 (m, 6H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.6 g
Type
reactant
Reaction Step Two

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